molecular formula C17H17NO4 B2985138 (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate CAS No. 1794840-96-2

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate

Cat. No.: B2985138
CAS No.: 1794840-96-2
M. Wt: 299.326
InChI Key: TYUXUUQMRAKRQP-UHFFFAOYSA-N
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Description

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate is a bifunctional organic compound comprising two key moieties:

  • 2-Anilino-2-oxoethyl group: Features an aniline-derived amide linkage (N–C=O) attached to an ethyl ester backbone.
  • 2-(2-Methoxyphenyl)acetate group: A phenyl ring with a methoxy (–OCH₃) substituent at the 2-position, esterified via an acetic acid derivative.

This compound’s structural complexity makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its reactivity is influenced by the electron-donating methoxy group and the amide functionality, which can participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-10-6-5-7-13(15)11-17(20)22-12-16(19)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUXUUQMRAKRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with (2-anilino-2-oxoethyl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The anilino and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins or enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Anilino Group

Compound Name Substituents on Anilino Group Molecular Formula Key Properties/Applications Reference
(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate None (plain aniline) C₁₇H₁₆NO₅ Intermediate for complex syntheses
[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate 4-Cl, 2-CH₃ C₁₉H₁₉ClNO₅ Enhanced lipophilicity; agrochemicals
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(6-methoxybenzofuran-3-yl)acetate 2,4-(OCH₃) C₂₂H₂₂NO₈ Fluorescence probes; drug discovery
[2-(3-Nitroanilino)-2-oxoethyl] 5-amino-2,4-dioxopyrimidine-6-carboxylate 3-NO₂ C₁₄H₁₂N₆O₇ Antiviral/antimicrobial research

Key Insights :

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Methoxy groups improve solubility in polar solvents and modulate electronic effects for target-specific interactions .

Variations in the Ester Moiety

Compound Name Ester Group Structure Molecular Weight (g/mol) Applications Reference
This compound 2-Methoxyphenyl acetate 313.32 Pharmaceutical intermediates
Ethyl (2-methoxyphenyl)aminoacetate Ethyl ester 207.23 Synthetic building block for APIs
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate Phenoxyacetate 347.09 Herbicide intermediates
[2-(N-Methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate Fluorobenzoylated aminoacetate 402.84 Kinase inhibition studies

Key Insights :

  • Phenoxyacetate esters (e.g., in ) are common in agrochemicals due to their stability and bioavailability.
  • Fluorinated esters (e.g., ) enhance metabolic stability and binding affinity in medicinal chemistry.

Functional Group Transformations

Compound Name Functional Groups Synthesis Method Yield Reference
Methyl 2-(2-methoxyphenyl)acetate Ester Diazomethane methylation 99%
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide Amide Microwave-assisted coupling 54%
Methyl 2-(5-(2-aminopropyl)-2-methoxyphenyl)acetate Primary amine Reductive amination N/A
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate α-Bromoester Halogenation N/A

Key Insights :

  • Diazomethane methylation () is efficient for ester synthesis but requires careful handling.
  • Microwave-assisted synthesis () reduces reaction times for amide formation.
  • Reductive amination () enables introduction of primary amines, critical for bioactive molecules.

Biological Activity

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, protein-ligand interactions, and its applications in cancer research and other therapeutic areas.

The compound features an anilino group and a methoxyphenyl group, which play crucial roles in its biological interactions. The anilino group can form hydrogen bonds with target proteins or enzymes, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate the activity of various biological targets, leading to significant therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the nervous system for regulating neurotransmitter levels. Studies have shown that derivatives of this compound exhibit varying degrees of inhibition against these enzymes, with some achieving IC50 values below 50 μM .

Antiproliferative Activity

The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, it has been tested against Ewing's sarcoma cell lines, exhibiting a GI50 value of approximately 0.9 μM, indicating potent inhibitory effects on cell growth . The structure-activity relationship (SAR) studies reveal that modifications to the compound can significantly enhance its potency, suggesting that specific substitutions can optimize its therapeutic efficacy .

Case Studies

  • Ewing's Sarcoma : In a study evaluating the compound's effect on Ewing's sarcoma cells (TC32 and TC71), it was found to inhibit the oncogenic fusion protein EWS-FLI1 effectively. The SAR studies indicated that certain structural modifications led to increased binding affinity and potency against these cancer cells .
  • Neuroprotection : Another study highlighted the potential neuroprotective properties of this compound through its action on cholinergic enzymes. By inhibiting AChE and BChE, it may help maintain higher levels of acetylcholine in synaptic clefts, which is beneficial in conditions such as Alzheimer's disease .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/EffectIC50/GI50 ValueReference
Enzyme InhibitionAChE/BChE< 50 μM
AntiproliferativeEwing's Sarcoma Cells (TC32)GI50 = 0.9 μM
Protein-Ligand InteractionVarious Enzymes/ProteinsN/A

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